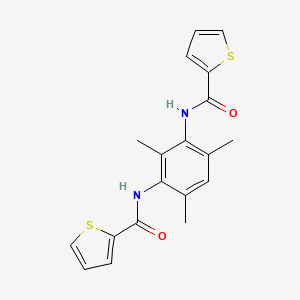![molecular formula C23H15FN4O3 B11094458 3-{[(E)-(2-fluorophenyl)methylidene]amino}-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11094458.png)
3-{[(E)-(2-fluorophenyl)methylidene]amino}-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINO}-2-[(E)-2-(4-NITROPHENYL)-1-ETHENYL]-4(3H)-QUINAZOLINONE: is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of fluorophenyl and nitrophenyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINO}-2-[(E)-2-(4-NITROPHENYL)-1-ETHENYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with 2-amino-4(3H)-quinazolinone under basic conditions to form the intermediate Schiff base. This intermediate is then reacted with 4-nitrobenzaldehyde in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further react to form different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce amino-substituted quinazolinones.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies to identify potential therapeutic applications.
Medicine: In medicine, the compound and its derivatives can be investigated for their pharmacological properties. For instance, they may act as enzyme inhibitors, receptor agonists or antagonists, or modulators of specific biological pathways.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3-{[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINO}-2-[(E)-2-(4-NITROPHENYL)-1-ETHENYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
- 2-{[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINO}-3-{[(E)-2-(4-NITROPHENYL)-1-ETHENYL]-4(3H)-QUINAZOLINONE
- 4-{[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINO}-2-{[(E)-2-(4-NITROPHENYL)-1-ETHENYL]-4(3H)-QUINAZOLINONE
Comparison: Compared to similar compounds, 3-{[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINO}-2-[(E)-2-(4-NITROPHENYL)-1-ETHENYL]-4(3H)-QUINAZOLINONE stands out due to its unique combination of functional groups and structural features. The presence of both fluorophenyl and nitrophenyl groups provides distinct reactivity and potential biological activity. Additionally, the quinazolinone core offers a versatile scaffold for further functionalization and derivatization.
This detailed article provides a comprehensive overview of 3-{[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINO}-2-[(E)-2-(4-NITROPHENYL)-1-ETHENYL]-4(3H)-QUINAZOLINONE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H15FN4O3 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-[(E)-(2-fluorophenyl)methylideneamino]-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C23H15FN4O3/c24-20-7-3-1-5-17(20)15-25-27-22(26-21-8-4-2-6-19(21)23(27)29)14-11-16-9-12-18(13-10-16)28(30)31/h1-15H/b14-11+,25-15+ |
InChI Key |
JYIOYUIOTDDZHW-AENMBQTOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11094383.png)

![N,N-dimethyl-2-(3-methylbutoxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium](/img/structure/B11094390.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl]piperazine](/img/structure/B11094407.png)
![2-{[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11094408.png)
![2-[(Z)-2-(4-chlorophenyl)ethenyl]-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinazolin-4-amine](/img/structure/B11094412.png)
![(4Z)-6-(4-bromophenyl)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1-ethyl-1,4-dihydropyridazin-3(2H)-one](/img/structure/B11094413.png)
![4-[(5-Chloro-2-methylphenyl)sulfonyl]morpholine](/img/structure/B11094421.png)
![3-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenylquinazolin-4(3H)-one](/img/structure/B11094422.png)
![5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11094426.png)
![4-{5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11094427.png)
![4-(Dipentylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11094430.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide](/img/structure/B11094431.png)
![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11094435.png)
